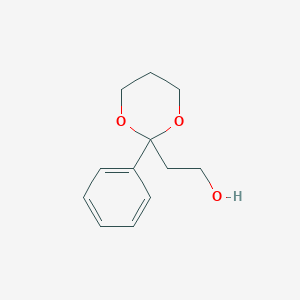
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of a phenyl group and an ethanol moiety makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts and continuous removal of by-products to ensure high yields and purity. The use of molecular sieves or orthoesters can provide effective water removal through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol has a wide range of applications in scientific research:
作用机制
The mechanism by which 2-(2-Phenyl-1,3-dioxan-2-yl)ethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s polar character leads to hydrogen bonding interactions with other molecules, influencing its reactivity and biological activity . These interactions can affect enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: This compound is similar in structure but differs in the position of the hydroxyl group.
1,3-Dioxolane: A related compound with a five-membered ring containing two oxygen atoms.
2-(1,3-Dioxan-2-yl)ethanol: Another similar compound with a different substitution pattern.
Uniqueness
2-(2-Phenyl-1,3-dioxan-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a phenyl group and an ethanol moiety makes it particularly versatile for various applications in research and industry .
属性
CAS 编号 |
64374-56-7 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-(2-phenyl-1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-8-7-12(14-9-4-10-15-12)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI 键 |
SZCZZRFDPGOCNI-UHFFFAOYSA-N |
规范 SMILES |
C1COC(OC1)(CCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




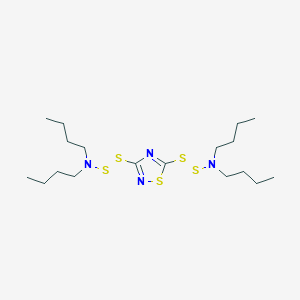
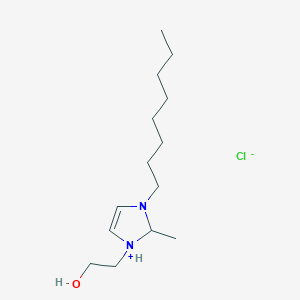
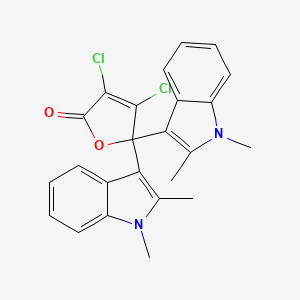
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
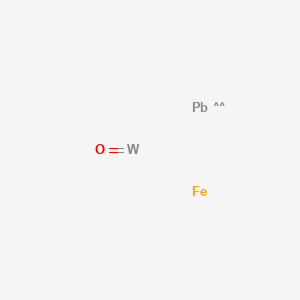
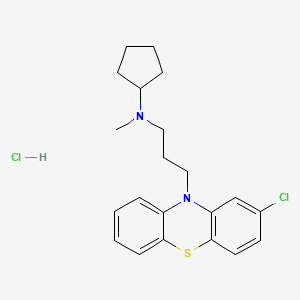
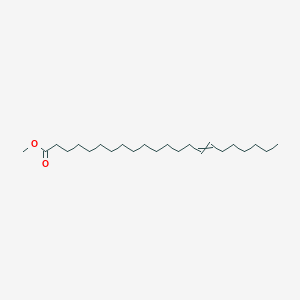
![[(2-Methoxy-2-phenylethyl)selanyl]benzene](/img/structure/B14508643.png)
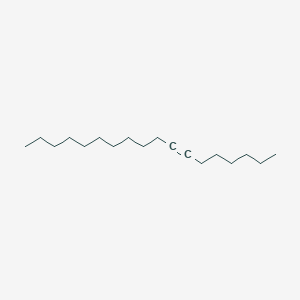
![2-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]-9H-fluoren-9-one](/img/structure/B14508659.png)


